N-tert-butyl-4-phenylpiperazine-1-carboxamide

Description

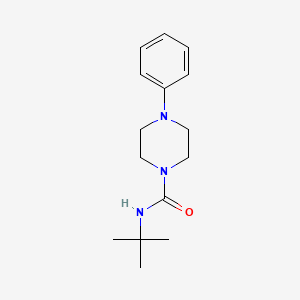

N-tert-butyl-4-phenylpiperazine-1-carboxamide is a piperazine derivative characterized by a tert-butyl group attached to the carboxamide nitrogen and a phenyl substituent at the 4-position of the piperazine ring. Piperazine carboxamides are known for their conformational flexibility, enabling interactions with diverse biological targets.

Properties

IUPAC Name |

N-tert-butyl-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-15(2,3)16-14(19)18-11-9-17(10-12-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMDFYAENVLPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-phenylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 4-phenylpiperazine-1-carboxylic acid. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: N-tert-butyl-4-phenylpiperazine-1-amine.

Substitution: Substituted piperazine derivatives with new functional groups replacing the tert-butyl or phenyl groups.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-4-phenylpiperazine-1-carboxamide plays a significant role in the synthesis of pharmaceutical compounds targeting the central nervous system. Its derivatives have been investigated for their potential therapeutic effects in treating conditions such as diabetes, neuroinflammation, and various types of cancers.

- GPR119 Agonists : Recent studies have shown that derivatives of this compound can act as agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis and lipid metabolism. These compounds exhibit promising potential for developing treatments for type 2 diabetes mellitus (T2DM) and obesity by enhancing insulin secretion and improving glycemic control .

- CSF1R Antagonists : The compound has also been explored as a high-affinity antagonist for the colony-stimulating factor 1 receptor (CSF1R), which is implicated in neuroinflammation associated with Alzheimer's disease. Radiolabeled versions of this compound have been synthesized for use in positron emission tomography (PET) imaging to study CSF1R binding in brain tissues .

Biological Studies

The compound is utilized in various biological assays to investigate its interactions with different receptors and enzymes:

- In vitro Studies : It has been employed in assays to assess binding affinities and functional activities at various receptors, contributing to the understanding of how piperazine derivatives modulate biological pathways .

- Cytotoxicity Testing : In research focused on cancer therapeutics, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines, providing insights into their potential as anticancer agents .

Material Science

Beyond medicinal applications, this compound is also explored in materials science:

- Polymer Development : The compound serves as an intermediate in synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity. These materials can have applications in coatings and electronic devices .

Case Study 1: Development of GPR119 Agonists

A study demonstrated the synthesis of several novel derivatives of this compound that showed strong agonistic activity on GPR119. The research involved a one-pot synthetic method yielding high-purity compounds that were subsequently tested for their ability to activate GLP-1 secretion in vitro. The findings suggested that these derivatives could serve as promising candidates for further development as anti-diabetic agents .

Case Study 2: CSF1R Imaging Agents

In another investigation, researchers synthesized radiolabeled versions of this compound to study its binding properties to CSF1R using PET imaging techniques. The results indicated significant differences in binding affinities between Alzheimer's patients and control subjects, highlighting the compound's potential as a diagnostic tool for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structure : Features a 4-chlorophenyl group and an ethyl substituent on the piperazine ring.

- Key Differences: The ethyl group (vs. The 4-chloro substituent on the phenyl ring increases electronegativity, influencing solubility and reactivity.

- Synthesis : Prepared via coupling reactions involving Boc-protected piperazine intermediates .

tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate

- Structure : Contains a sulfamoyl group instead of carboxamide.

- Key Differences :

4-Benzhydryl-N-(tert-butyl)piperazine-1-carbothioamide

Functional Group Modifications

tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

- Structure : Incorporates an oxadiazole ring fused to a pyridine moiety.

- Key Differences :

tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Structural and Conformational Analysis

Piperazine Ring Conformation :

Bond Lengths and Angles :

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Functional Group | Biological Relevance |

|---|---|---|---|

| N-tert-butyl-4-phenylpiperazine-1-carboxamide | 4-phenyl, N-tert-butyl | Carboxamide | Intermediate, CNS targets |

| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | 4-chlorophenyl, 4-ethyl | Carboxamide | Antimicrobial, antitumor |

| 4-Benzhydryl-N-(tert-butyl)piperazine-1-carbothioamide | Benzhydryl, N-tert-butyl | Carbothioamide | Chelation, enzyme inhibition |

| tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate | Oxadiazole-pyridine | Oxadiazole | Kinase inhibition |

Biological Activity

N-tert-butyl-4-phenylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The chemical structure can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 246.35 g/mol

Research indicates that this compound exhibits significant activity as a selective ligand for dopamine receptors, particularly the D3 receptor subtype. This selectivity is crucial for developing treatments for neuropsychiatric disorders, as D3 receptors are implicated in mood regulation and reward pathways.

Binding Affinity

The binding affinity of this compound at the D3 receptor has been shown to be significantly higher than at the D2 receptor, making it a promising candidate for targeted therapies. The following table summarizes the binding affinities reported in various studies:

| Compound | D3 Receptor K (nM) | D2 Receptor K (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 2.6 | 393 | >100-fold |

This selectivity suggests that this compound could minimize side effects associated with non-selective dopamine receptor antagonists.

Neuropharmacological Effects

Studies have demonstrated that this compound can modulate neurotransmitter release and has potential anxiolytic properties. In vitro assays have shown that it influences dopamine signaling pathways, which may contribute to its therapeutic effects in conditions such as schizophrenia and depression.

Anti-Cancer Properties

Recent investigations have also explored the anti-cancer potential of this compound. It has been noted to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

- Dopamine Receptor Studies :

- Cancer Cell Line Testing :

- Neuropharmacological Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.